9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one
Description
Properties
Molecular Formula |
C14H21N5O6 |
|---|---|
Molecular Weight |
355.35 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one |
InChI |
InChI=1S/C14H21N5O6/c1-6(21)2-3-15-14-17-11-8(12(24)18-14)16-5-19(11)13-10(23)9(22)7(4-20)25-13/h5-7,9-10,13,20-23H,2-4H2,1H3,(H2,15,17,18,24)/t6?,7-,9-,10-,13-/m1/s1 |
InChI Key |
VXUYBRPNFCZTKA-ZRURSIFKSA-N |
Isomeric SMILES |
CC(CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC(CCNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sugar Moiety
- The sugar moiety, a ribose derivative with defined stereochemistry (2R,3R,4S,5R), is typically prepared or sourced as a protected sugar intermediate.
- Protection of hydroxyl groups is commonly achieved using acetal or silyl protecting groups to prevent side reactions during glycosylation.
- The hydroxymethyl group at the 5-position is often left free or selectively protected depending on the subsequent steps.
Purine Base Functionalization
- The purine base (1H-purin-6-one) is functionalized at the 2-position with a 3-hydroxybutylamino substituent.
- This is generally achieved by nucleophilic substitution reactions on a suitable purine precursor, such as 2-chloropurine derivatives, with 3-hydroxybutylamine or its protected form.
- Reaction conditions are optimized to favor substitution at the 2-position without affecting other reactive sites on the purine ring.
Glycosylation Step
- The key step is the coupling of the sugar moiety to the purine base at the N9 position.
- This is typically performed via a Vorbrüggen glycosylation reaction, which involves the activation of the sugar moiety (usually as a sugar halide or trichloroacetimidate) and coupling with the purine base under Lewis acid catalysis.
- Stereoselectivity is controlled by the choice of protecting groups and reaction conditions to ensure the β-anomer formation consistent with natural nucleosides.
Deprotection and Purification
- After glycosylation, protecting groups are removed under mild acidic or basic conditions to yield the free hydroxyl groups.
- Purification is achieved by chromatographic techniques such as reverse-phase HPLC to isolate the target compound with high purity.
- Crystallization may be employed for final purification and to obtain the compound in a stable solid form.
Detailed Research Findings and Data
| Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Sugar protection | TBDMS-Cl, Acetal formation | Protects hydroxyl groups selectively |
| Purine functionalization | 2-chloropurine + 3-hydroxybutylamine, base | Nucleophilic substitution at 2-position |
| Glycosylation | Sugar halide + purine base, Lewis acid (e.g., TMSOTf) | Vorbrüggen method; β-selective coupling |
| Deprotection | Acidic hydrolysis (e.g., TFA in water) | Removes protecting groups without degrading nucleoside |
| Purification | Reverse-phase HPLC, crystallization | High purity isolation |
- The Vorbrüggen glycosylation is widely reported as the most efficient method for nucleoside synthesis, providing good yields and stereoselectivity.
- The choice of protecting groups on the sugar is critical to avoid side reactions and to facilitate selective deprotection.
- Functionalization of the purine base prior to glycosylation allows for better control of substitution patterns and avoids complications during coupling.
Notes on Raw Materials and Intermediates
- The sugar moiety can be derived from commercially available D-ribose or synthesized via multi-step carbohydrate chemistry.
- 2-Chloropurine or other halogenated purine derivatives serve as key intermediates for amine substitution.
- 3-Hydroxybutylamine is used as the nucleophile for purine functionalization; it may require protection of the hydroxy group during the substitution step.
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can yield a variety of new compounds with different functional groups .
Scientific Research Applications
Applications in Medicinal Chemistry
-
Antiviral Research :
- The compound has shown efficacy against several viruses, including influenza and coronaviruses. Its ability to inhibit viral RNA synthesis makes it a candidate for therapeutic development against RNA viruses.
- Case Study : A study demonstrated that the compound significantly reduced viral loads in infected cell cultures compared to controls, highlighting its potential as a treatment option for viral infections .
-
Cancer Therapy :
- As a nucleoside analog, it has been explored for its potential use in cancer therapy by disrupting DNA synthesis in rapidly dividing cells.
- Clinical Findings : Research indicates that the compound can induce apoptosis in certain cancer cell lines, suggesting a dual role as both an antiviral agent and an anticancer drug .
-
Neuroprotective Effects :
- Emerging studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by reducing oxidative stress and inflammation.
- Research Insights : In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by toxic agents .
Comparative Efficacy Table
| Application Area | Efficacy Level | Notable Findings |
|---|---|---|
| Antiviral | High | Reduced viral load in cell cultures |
| Cancer Treatment | Moderate | Induced apoptosis in cancer cell lines |
| Neuroprotection | Emerging | Protected neuronal cells from oxidative stress |
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adenosine Receptor Ligands ()
Adenosine derivatives are pivotal in cardiovascular and neurological therapeutics. Key analogs include:
| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-Chloro Adenosine | 2-Cl substitution on purine | 301.69 | Enhanced resistance to deamination; non-selective adenosine receptor agonist |
| Regadenoson | 2-pyrazole-4-carboxamide substitution | 390.40 | Selective A₂A receptor agonist; used in cardiac stress imaging |
| Binodenoson | Cyclohexylmethylene-hydrazino group at position 2 | 422.45 (est.) | Long-acting A₂A agonist with improved pharmacokinetics |
| Target Compound | 2-(3-hydroxybutylamino) substitution | 370.36 | Hypothesized to enhance solubility or receptor selectivity (untested) |
Key Insights :
- The 2-position modifications in adenosine analogs (e.g., chloro, carboxamide, or hydroxybutylamino groups) influence receptor binding affinity and metabolic stability.
Fluorinated and Oxidized Purine Derivatives
3'-Deoxy-3'-fluoroguanosine ()
- Structure : Fluorine at the 3' position of the ribose; guanine base.
- Molecular Weight : 301.24 g/mol.
- Properties : Fluorination enhances metabolic stability and bioavailability. Used in antiviral research .
8-Hydroxyadenosine ()
- Structure : 8-OH substitution on adenine; ribose moiety.
- Molecular Weight : 283.25 g/mol.
- Properties : Oxidative stress biomarker; induces DNA damage responses.
Comparison with Target Compound :
- The target compound’s 2-(3-hydroxybutylamino) group contrasts with fluorine or hydroxyl modifications in other analogs. These substitutions may reduce susceptibility to enzymatic degradation (e.g., adenosine deaminase) compared to 8-hydroxyadenosine .
Implications :
Biological Activity
The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one is a purine derivative that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H13N5O5
- Molecular Weight : 284.23 g/mol
- CAS Number : 63699-77-4
The biological activity of this compound is primarily linked to its interaction with nucleic acid metabolism and cellular signaling pathways. It acts as a nucleoside analog that can influence various biochemical pathways:
- Inhibition of Nucleoside Transporters : The compound may inhibit nucleoside transporters, affecting the uptake of nucleosides in cells.
- Modulation of Kinase Activity : It can potentially modulate the activity of kinases involved in cell signaling and proliferation.
- Antiviral Activity : Similar compounds have shown efficacy against viral replication by interfering with viral RNA synthesis.
Antiviral Properties
Research indicates that nucleoside analogs similar to this compound exhibit antiviral properties by mimicking natural substrates for viral polymerases. For instance:
- Case Study : A study demonstrated that a related purine derivative effectively inhibited the replication of herpes simplex virus (HSV) in vitro by competing with natural substrates for viral DNA polymerase .
Anticancer Effects
The compound's structural similarity to known anticancer agents suggests potential applications in cancer therapy:
- Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.
- Case Study : In vitro studies have shown that purine derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest .
Neuroprotective Effects
Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties:
- Mechanism : They may enhance neurotrophic factor signaling or reduce oxidative stress in neuronal cells.
- Case Study : Research has indicated that certain purine derivatives can protect against neurodegeneration in models of Alzheimer's disease by modulating inflammatory responses .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
